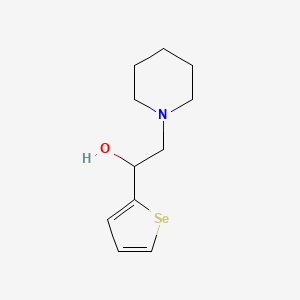

Piperidine-ethyl-selenophene

描述

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in medicinal chemistry. researchgate.netresearchgate.net It is a ubiquitous feature in numerous natural alkaloids and synthetic pharmaceuticals, playing a critical role in the pharmaceutical industry. researchgate.netresearchgate.net The presence of the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. ijnrd.org

Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities, including analgesic, antipsychotic, antiviral, and anti-inflammatory effects. ijnrd.orgresearchgate.net For instance, the piperidine structure is a key component in well-known drugs and natural products like piperine, which gives black pepper its characteristic flavor, and solenopsin, a toxin from fire ants. ijnrd.orgwikipedia.org The versatility of the piperidine ring, allowing for various substitutions, enables chemists to fine-tune the biological properties of molecules for targeted therapeutic applications. researchgate.net This has led to continuous research into novel and efficient synthetic methods for creating substituted piperidines. nih.gov

Table 1: Examples of Piperidine-Containing Compounds and Their Applications

| Compound | Class | Primary Application/Activity |

|---|---|---|

| Meperidine | Synthetic Opioid | Analgesic (Painkiller) ijnrd.org |

| Haloperidol | Antipsychotic | Treatment of Schizophrenia |

| Methylphenidate | Stimulant | Treatment of ADHD |

| Piperine | Alkaloid | Found in black pepper, various therapeutic potentials ijnrd.orgresearchgate.net |

| Solenopsin | Alkaloid Toxin | Component of fire ant venom ijnrd.org |

Evolution and Diverse Applications of Selenophene (B38918) Scaffolds

Selenophenes are five-membered aromatic heterocycles containing a selenium atom, analogous to the sulfur-containing thiophene (B33073). ontosight.ai The introduction of selenium, a heavier chalcogen, into a heterocyclic ring imparts unique electronic and physical properties. ontosight.aiacs.org Research into selenophene-containing compounds has expanded significantly, with applications spanning medicinal chemistry and materials science. researchgate.netnih.gov

In materials science, selenophene-based compounds are explored for their potential in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ontosight.ai Compared to their thiophene counterparts, selenophenes can offer a narrower optical band gap and strong intermolecular Se-Se interactions, which can improve charge transport properties in organic semiconductors. acs.org

In the realm of medicinal chemistry, the incorporation of selenium can lead to novel biological activities. mdpi.com Organoselenium compounds are often investigated for their antioxidant properties, and selenophene derivatives have been synthesized to explore their potential as anticancer and anti-inflammatory agents. ontosight.aiilackongresi.org The synthesis of coumarin-selenophene hybrids, for example, has produced compounds with noted antimetastatic and antioxidant activities. ilackongresi.org

Rationale for Investigating Piperidine-ethyl-selenophene as a Novel Chemical Entity

The investigation into a hybrid molecule such as "this compound" is driven by the principle of molecular hybridization. This strategy aims to synthesize novel compounds by combining two or more distinct pharmacophores or functional scaffolds to create a single entity with potentially enhanced or entirely new properties. ontosight.ai

The rationale for linking a piperidine ring to a selenophene ring via an ethyl chain is to merge the desirable attributes of both heterocycles:

Biological Activity from Piperidine : The piperidine moiety is a proven scaffold for interacting with various biological targets, known to confer properties like neuroactivity or analgesic effects. ontosight.ai

Unique Properties from Selenophene : The selenophene unit could introduce or modulate biological activities, such as antioxidant effects associated with selenium compounds, and confer unique electronic properties. ontosight.ai

Structural Synergy : The combination may lead to a compound with a unique three-dimensional structure that could interact with biological targets in a novel way, potentially leading to improved selectivity or potency.

This specific hybrid structure is of interest for its potential applications in both pharmacology, due to the bioactivity of piperidine and selenium compounds, and in material science, owing to the electronic characteristics of the selenophene ring. ontosight.ai

Overview of Research Trajectories for Complex Heterocyclic Structures

The field of heterocyclic chemistry is continuously advancing, with several key research trajectories shaping its future. numberanalytics.com A major focus is the development of more efficient, sustainable, and cost-effective synthetic methodologies. numberanalytics.comnih.gov This includes the use of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry techniques to accelerate the creation of complex molecules. numberanalytics.com

Another significant trend is the synthesis of hybrid molecules and molecular hybrids, where known active heterocyclic systems are combined to create multifunctional compounds. mdpi-res.comresearchgate.net This approach is particularly prominent in drug discovery, aiming to develop agents that can act on multiple biological targets simultaneously, which is relevant for complex diseases. researchgate.net

Furthermore, diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse heterocyclic compounds. mdpi.com This approach, often utilizing multicomponent reactions (MCRs), allows for the rapid assembly of complex scaffolds from simple building blocks in a single step, accelerating the discovery of new bioactive molecules and functional materials. mdpi.comrsc.org The structural and electronic properties of these novel heterocycles are often investigated using advanced analytical techniques like NMR spectroscopy and computational modeling to understand their behavior and guide the design of future compounds. numberanalytics.comresearchgate.netnih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Selenophene |

| Thiophene |

| Piperine |

| Solenopsin |

| Meperidine |

| Haloperidol |

| Methylphenidate |

| Coumarin |

属性

CAS 编号 |

38025-22-8 |

|---|---|

分子式 |

C11H17NOSe |

分子量 |

258.2 g/mol |

IUPAC 名称 |

2-piperidin-1-yl-1-selenophen-2-ylethanol |

InChI |

InChI=1S/C11H17NOSe/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12/h4-5,8,10,13H,1-3,6-7,9H2 |

InChI 键 |

YHEBYTAHDOHSHQ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(C2=CC=C[Se]2)O |

规范 SMILES |

C1CCN(CC1)CC(C2=CC=C[Se]2)O |

同义词 |

2-alpha-oxy-beta-N-piperidine-ethyl-selenophene hydroxide PE-SE piperidine-ethyl-selenophene |

产品来源 |

United States |

Targeted Synthesis Methodologies for Piperidine Ethyl Selenophene

Convergent and Divergent Synthetic Strategies

The construction of Piperidine-ethyl-selenophene can be approached through either convergent or divergent synthetic pathways. A convergent synthesis would involve the separate preparation of a functionalized piperidine (B6355638) and a functionalized selenophene (B38918), followed by their coupling. Conversely, a divergent approach would begin with a common precursor that is elaborated to form both heterocyclic ring systems.

Total Synthesis Approaches

A total synthesis of this compound, while not yet reported in the literature, can be conceptually designed based on well-established methodologies for the synthesis of piperidine and selenophene cores. mdpi.commdpi.com One potential convergent total synthesis is depicted below. This strategy relies on the initial, separate synthesis of a piperidine fragment bearing an ethyl-halide or a similar reactive group, and a selenophene fragment functionalized for coupling.

A key advantage of a total synthesis approach is the ability to introduce desired substituents on both the piperidine and selenophene rings at early stages, allowing for the creation of a diverse library of analogues. For instance, substituted piperidines can be synthesized through various methods, including the catalytic hydrogenation of corresponding pyridine (B92270) precursors or via intramolecular cyclization of appropriately functionalized amines. mdpi.com Similarly, substituted selenophenes can be accessed through the cyclization of acyclic precursors containing selenium. mdpi.comnih.gov

Fragment Coupling Techniques

Fragment coupling represents a cornerstone of convergent synthesis, offering an efficient means to unite complex molecular scaffolds. In the context of this compound, this would involve the coupling of a pre-synthesized piperidine-ethyl moiety with a selenophene ring. Several robust coupling reactions could be employed for this purpose.

One of the most versatile methods for forging the ethyl bridge between the two heterocycles is through nucleophilic substitution. For example, a piperidine-ethyl halide could react with a lithiated selenophene or a selenophen-yl Grignard reagent. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be utilized. In a Suzuki coupling scenario, a piperidine-ethyl boronic acid or ester would be coupled with a halo-selenophene.

| Coupling Partners | Reaction Type | Catalyst/Reagents | Plausible Yield |

| Piperidine-ethyl-bromide + 2-Lithio-selenophene | Nucleophilic Substitution | - | Moderate to Good |

| Piperidine-ethyl-boronic acid + 2-Bromo-selenophene | Suzuki Coupling | Pd(PPh₃)₄, Base | Good to Excellent |

| Piperidine-ethyl-zinc chloride + 2-Iodo-selenophene | Negishi Coupling | Pd(dba)₂, SPhos | Good to Excellent |

Detailed Reaction Mechanisms and Mechanistic Investigations

The successful synthesis of this compound hinges on the efficient formation of key chemical bonds. Understanding the mechanisms of these bond-forming reactions is crucial for optimizing reaction conditions and achieving desired outcomes.

Carbon-Nitrogen Bond Formation Pathways

The construction of the piperidine ring is a critical step in the synthesis of the target molecule. Numerous methods for the formation of the carbon-nitrogen (C-N) bonds within the piperidine ring have been developed. mdpi.com Intramolecular cyclization of an amino-alkene or amino-alkyne is a common strategy. mdpi.com For instance, a primary amine tethered to a terminal alkene can undergo hydroamination, catalyzed by various transition metals, to form the piperidine ring.

Reductive amination of a δ-ketoamine is another powerful method for piperidine synthesis. mdpi.com This reaction proceeds through the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.

Radical cyclizations have also emerged as a potent tool for C-N bond formation. acs.orgscispace.com In this approach, a nitrogen-centered radical can be generated from a suitable precursor, which then undergoes an intramolecular addition to a tethered alkene or alkyne to form the piperidine ring.

Carbon-Selenium Bond Formation Pathways

The synthesis of the selenophene ring involves the formation of carbon-selenium (C-Se) bonds. A common method involves the reaction of a 1,4-dicarbonyl compound with a selenium source, such as phosphorus pentaselenide or Lawesson's reagent, in a Paal-Knorr type synthesis. thieme-connect.de

Alternatively, selenophenes can be constructed from acyclic precursors through cyclization reactions. For example, the reaction of a 1,3-diyne with a selenium nucleophile can lead to the formation of a substituted selenophene. mdpi.com Elemental selenium has also been utilized as a selenium source in the synthesis of selenophenes from various organic substrates. researchgate.netmdpi.com

More modern approaches involve transition metal-catalyzed C-H activation/selenation reactions, which allow for the direct introduction of a selenium atom into a pre-existing organic framework. rsc.org

| Precursor Type | Selenium Source | Reaction Conditions | Product |

| 1,4-Diketone | P₄Se₁₀ | High Temperature | 2,5-Disubstituted selenophene |

| 1,3-Diyne | NaHSe | Base | Substituted selenophene |

| Alkene/Alkyne | Elemental Selenium | High Temperature | Selenophene derivative |

Stereoselective Synthesis Considerations

The potential for stereoisomerism exists if the piperidine or selenophene rings are substituted, or if the ethyl linker creates a chiral center. Therefore, stereoselective synthesis is a key consideration for accessing specific isomers of this compound.

For the piperidine ring, a variety of stereoselective synthetic methods are available. nih.govnih.govresearchgate.netnih.govresearchgate.net Chiral auxiliaries can be employed to direct the stereochemical outcome of cyclization reactions. Asymmetric catalysis, using chiral metal complexes or organocatalysts, has also proven to be highly effective in the enantioselective synthesis of piperidine derivatives. nih.govnih.gov

While selenophene itself is aromatic and planar, the introduction of substituents can lead to atropisomerism in certain cases. The stereoselective synthesis of substituted selenophenes can be achieved through the use of chiral starting materials or through asymmetric cyclization reactions.

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. numberanalytics.com Key factors that influence reaction outcomes include the choice of catalyst and ligands, the solvent system, reaction temperature, pressure, and the use of specific additives. numberanalytics.comnumberanalytics.com Understanding the interplay of these variables is crucial for developing an efficient and robust synthetic protocol.

The choice of catalyst is fundamental, particularly for cross-coupling reactions that could be employed to form the carbon-carbon bond between the ethyl chain and the selenophene ring. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming such bonds. nih.gov In a potential Suzuki coupling approach, various palladium sources and their corresponding ligands would need to be screened to identify the optimal catalytic system.

Research on the synthesis of related biaryl or heterocyclic systems demonstrates the critical role of catalyst screening. For instance, in the synthesis of 3,4-disubstituted selenophene derivatives, a Pd(OAc)₂/PPh₃ system was found to be effective. nih.gov Similarly, studies on the synthesis of functionalized piperidines have shown that catalysts like ZrCl₄ and Ni(ClO₄)₂·6H₂O can be highly efficient. researchgate.netresearchgate.net A screening process for this compound would involve testing a panel of catalysts and ligands to determine the most effective combination for the desired transformation.

Ligands play a crucial role by stabilizing the metal center and modulating its reactivity and selectivity. The use of bulky electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like BrettPhos, CPhos) often enhances the efficiency of cross-coupling reactions. sigmaaldrich.com A systematic screening, as shown in the table below for a model reaction, is essential to identify the ligand that provides the highest yield and minimizes side product formation. sigmaaldrich.com

Table 1: Example of Catalyst/Ligand Screening for a Model Coupling Reaction

| Entry | Catalyst Precursor | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 45 |

| 2 | Pd₂(dba)₃ | XPhos | 88 |

| 3 | Pd(OAc)₂ | SPhos | 92 |

| 4 | PdCl₂(dppf) | - | 65 |

| 5 | Ni(ClO₄)₂·6H₂O | - | 80 researchgate.net |

| 6 | ZrCl₄ | - | 85 researchgate.net |

Data is hypothetical and compiled from analogous reactions in the literature for illustrative purposes.

The selection of a solvent is critical as it can significantly influence reaction rates, selectivity, and the solubility of reagents and catalysts. cem.com Solvent polarity is a key characteristic; polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often used in cross-coupling and nucleophilic substitution reactions. nih.govcem.comnih.gov For example, the synthesis of certain selenophene derivatives proceeds efficiently using a toluene/water mixture for Suzuki reactions or DMF for Williamson ether syntheses. nih.gov In some piperidine syntheses, ethanol (B145695) has been identified as a green and effective solvent. researchgate.net

Temperature control is another vital parameter. While higher temperatures generally increase reaction rates, they can also promote the formation of undesirable byproducts or lead to the degradation of sensitive reagents. numberanalytics.combiotage.com Microwave-assisted synthesis can be a tool to rapidly screen temperatures and often utilizes higher temperatures (e.g., 120-150 °C) for very short reaction times to improve yields. nih.govamazonaws.com An optimization study would involve running the reaction at various temperatures to find the ideal balance between reaction time and product purity. biotage.com For instance, in one study, lowering the reaction temperature from 200 °C to 100 °C significantly improved the purity of the desired product. biotage.com

Table 2: Effect of Solvent and Temperature on a Model Heterocyclic Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 65 |

| 2 | Dioxane | 100 | 12 | 78 |

| 3 | DMF | 110 | 8 | 85 nih.gov |

| 4 | Ethanol | Room Temp | 10 | 92 researchgate.net |

| 5 | Water | 100 | 0.25 | 88 biotage.com |

| 6 | DMSO | 90 | 10 | 91 nih.gov |

Data is compiled from various syntheses of heterocyclic compounds in the literature.

For most liquid-phase syntheses of heterocyclic compounds conducted at or below the solvent's boiling point, the reaction is typically run at atmospheric pressure. However, pressure can become a significant variable when using volatile reagents or when trying to increase reaction rates and yields in a sealed-vessel system, such as a microwave reactor or an autoclave. numberanalytics.comamazonaws.com In some optimized reactions, elevated pressures of up to 10 bar have been shown to be beneficial. numberanalytics.com

Additives often play a critical, albeit sometimes overlooked, role in reaction optimization. In the context of synthesizing this compound, various additives could be essential.

Bases: For cross-coupling reactions like Suzuki or Sonogashira, a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is required to facilitate the catalytic cycle. nih.gov For a Williamson ether synthesis, a base such as KOH or K₂CO₃ is needed to deprotonate the hydroxyl group. nih.gov

Acids: In some multi-component reactions leading to piperidine rings, acidic catalysts may be employed. researchgate.net

Phase-Transfer Catalysts: In biphasic reactions, additives like tetra-n-butylammonium bromide (TBAB) can shuttle reactants across the phase boundary, enhancing reaction rates. nih.gov

The screening of these additives is crucial for maximizing reaction efficiency.

Table 3: Influence of Additives on a Model Reaction Yield

| Entry | Additive (Base) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMF | 75 |

| 2 | Na₂CO₃ | Toluene/H₂O | 82 nih.gov |

| 3 | Cs₂CO₃ | Dioxane | 91 |

| 4 | KOH | DMF | 79 nih.gov |

| 5 | Piperidine | Toluene | 82 nih.gov |

Data is hypothetical and compiled from analogous reactions in the literature for illustrative purposes.

Solvent Effects and Temperature Control

Synthetic Accessibility and Scalability Considerations

While identifying optimal reaction conditions on a small, laboratory scale is the primary goal of initial research, considerations for synthetic accessibility and scalability are paramount for practical applications. A synthetic route that is effective on a milligram scale may not be viable for multi-gram or kilogram production. nih.gov

Key considerations for scalability include:

Reagent and Catalyst Loading: High catalyst loadings that are acceptable in discovery chemistry may be prohibitively expensive on a larger scale. nih.gov Optimization aims to reduce the amount of catalyst needed without significantly compromising yield or reaction time.

Purification Method: Laboratory-scale purifications often rely on column chromatography, which is generally not scalable, costly, and generates significant solvent waste. nih.govnih.gov For large-scale synthesis, developing conditions that allow for purification via crystallization or simple filtration and washing is highly desirable. researchgate.net

Reaction Hardware and Safety: Scaling up a reaction may require different equipment. For example, the efficient heat transfer seen in a microreactor or small flask is not replicated in a large batch reactor, potentially altering the reaction outcome. nih.gov Exothermic reactions that are easily managed in the lab can pose significant safety risks on an industrial scale.

Process Efficiency: A scalable process must be robust, reproducible, and efficient, minimizing waste and energy consumption to be economically and environmentally viable. numberanalytics.com

For this compound, a scalable route would favor a convergent synthesis, using readily available starting materials and avoiding costly or hazardous reagents and complex purification steps.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Palladium(II) acetate | Pd(OAc)₂ |

| Triphenylphosphine | PPh₃ |

| Zirconium(IV) chloride | ZrCl₄ |

| Nickel(II) perchlorate (B79767) hexahydrate | Ni(ClO₄)₂·6H₂O |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf |

| N,N-Dimethylformamide | DMF |

| Dimethyl sulfoxide | DMSO |

| Toluene | - |

| Ethanol | EtOH |

| Potassium carbonate | K₂CO₃ |

| Sodium carbonate | Na₂CO₃ |

| Cesium carbonate | Cs₂CO₃ |

| Potassium hydroxide | KOH |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive, unambiguous solid-state structure of Piperidine-ethyl-selenophene. This technique yields precise three-dimensional coordinates of each atom in the crystal lattice. researchgate.net

The crystallographic data would allow for a detailed analysis of all intramolecular geometric parameters. The selenophene (B38918) ring is expected to be essentially planar, with C-Se, C=C, and C-C bond lengths consistent with other reported selenophene structures. researchgate.net The piperidine (B6355638) ring would almost certainly adopt a stable chair conformation in the solid state. ntu.ac.uknih.gov Analysis of the bond lengths and angles within the piperidine ring (e.g., C-N, C-C bonds) and its torsional angles would confirm this conformation. The geometry of the ethyl linker would show standard sp³ hybridized carbon bond lengths and angles.

Table 3: Representative Bond Lengths and Angles Expected from Crystallographic Analysis (Note: Values are illustrative, based on data from known piperidine and selenophene crystal structures.)

| Bond / Angle | Expected Value (Å / °) | Structural Moiety |

| C-Se | ~1.86 Å | Selenophene |

| C=C | ~1.37 Å | Selenophene |

| C-C (in selenophene) | ~1.43 Å | Selenophene |

| C-N (in piperidine) | ~1.47 Å | Piperidine |

| C-C (in piperidine) | ~1.53 Å | Piperidine |

| C-C (ethyl) | ~1.54 Å | Ethyl Linker |

| ∠ C-Se-C | ~88° | Selenophene |

| ∠ C-C-N (in piperidine) | ~111° | Piperidine |

| ∠ C-C-C (in piperidine) | ~111° | Piperidine |

Beyond the single-molecule structure, X-ray analysis reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular forces. acs.org For this compound, potential interactions include van der Waals forces and weak hydrogen bonds of the C-H···N or C-H···Se type. researchgate.net Furthermore, C-H···π interactions, where a C-H bond from a piperidine or ethyl group points towards the electron-rich face of a neighboring selenophene ring, could play a significant role in stabilizing the crystal packing arrangement. ntu.ac.uk The analysis of these non-covalent interactions is key to understanding the supramolecular chemistry of the compound.

Polymorphism and Co-crystallization Studies

There is no available information on the crystalline structure of this compound. Studies on polymorphism require the isolation and characterization of different solid-state forms of a compound, while co-crystallization involves forming a crystalline structure with a second molecular component. nih.govresearchgate.netturkjps.org Without any foundational crystallographic data, a discussion on these topics would be purely speculative.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of chiral molecules. nih.govuniv-amu.fr The name "this compound" does not specify any stereocenters. If chiral variants of this compound exist, no chiroptical studies have been published.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comrsc.org It is a powerful tool for assigning stereochemistry, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.govrsc.org No CD spectra for any stereoisomer of this compound have been reported.

Optical Rotatory Dispersion

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. kud.ac.in Similar to CD, ORD is used for stereochemical analysis. There are no published ORD data for this specific compound.

Conformational Analysis and Dynamics

While the conformational behavior of the piperidine ring is well-studied in many contexts, a specific analysis involving an ethyl-selenophene substituent is not available.

Ring Inversion and Substituent Orientations

The piperidine ring typically adopts a chair conformation, and it can undergo ring inversion where axial and equatorial substituents interchange positions. ijrst.com The energetic barrier for this process and the preferred orientation (axial vs. equatorial) of a substituent depend heavily on its steric and electronic properties. nih.gov For an ethyl-selenophene group, no experimental (e.g., NMR spectroscopy) or theoretical studies are available to determine its conformational preferences on the piperidine ring.

Conformational Preference in Solution and Solid State

The preferred conformation of a molecule can differ between its solution and solid states due to factors like solvent interactions and crystal packing forces. mdpi.com An analysis of these differences for this compound is impossible without data from both solution-phase (e.g., NMR) and solid-state (e.g., X-ray crystallography) studies, neither of which is present in the literature.

Lack of Specific Research Data on "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research findings for the chemical compound "this compound." Consequently, the detailed structural elucidation and conformational analysis, particularly concerning the influence of the ethyl linker on its molecular flexibility as requested, cannot be provided at this time.

The performed searches for "this compound structural analysis," "conformational analysis of this compound," and "ethyl linker flexibility this compound" did not yield any dedicated studies on this specific molecule. While the search results included information on related compounds, such as "bis(1-(ethyl) piperidine) diselenide" researchgate.net, and various other piperidine or organoselenium derivatives asianpubs.orgnepjol.infosioc-journal.cndergipark.org.tr, none of these sources directly address the structure or conformational properties of this compound.

Without specific experimental or computational data from the scientific literature, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritative content. Further research would be necessary to be published on this specific compound before a detailed analysis of its molecular characteristics can be compiled.

Computational and Theoretical Chemistry of Piperidine Ethyl Selenophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of piperidine-ethyl-selenophene. These calculations, based on the principles of quantum mechanics, can elucidate properties such as electronic structure, molecular orbital energies, and charge distribution.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives containing piperidine (B6355638) and selenophene (B38918), DFT calculations, often using functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize molecular geometries and predict various electronic properties. nih.govresearchgate.netscispace.com The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.netscispace.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating molecular properties. researchgate.netmdpi.com These methods are computationally more intensive than DFT but can offer benchmark-quality data, especially for smaller molecules or when high accuracy is paramount. mdpi.com For piperidine and its derivatives, ab initio calculations have been used to investigate their spatial and electronic structures. researchgate.net For example, RHF/6-31G(d) and MP2/6-31G(d) methods have been employed to determine the preferred conformations and the effects of substituents on the piperidine ring's geometry. researchgate.net Such calculations can elucidate the subtle electronic effects and steric interactions that govern the structure of this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of a molecule. arabjchem.orgekb.egconicet.gov.ar The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. conicet.gov.arekb.eg The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.egekb.eg

For selenophene-containing compounds, the incorporation of selenium atoms has been shown to influence the HOMO and LUMO energy levels. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Theoretical calculations on related systems have indicated that increasing the number of selenophene units can lead to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap. beilstein-journals.orgbeilstein-journals.orgrsc.org This trend is often associated with a red-shift in the absorption spectra. beilstein-journals.org The charge distribution within the this compound molecule, which can also be determined from these calculations, reveals the electrophilic and nucleophilic sites, providing insights into its potential reactivity. ekb.egekb.eg

Table 1: Representative Calculated Electronic Properties for Selenophene-Containing Heterocycles

| Compound Class | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dithienothiophene (DTT) | DFT/B3LYP/6-31G++(d,p) | -5.92 | -2.01 | 3.91 |

| Dithienoselenophene (DTS) | DFT/B3LYP/6-31G++(d,p) | -5.88 | -2.04 | 3.84 |

| Diselenolotriophene (DST) | DFT/B3LYP/6-31G++(d,p) | -5.85 | -2.18 | 3.67 |

| Diselenoloselenophene (DSS) | DFT/B3LYP/6-31G++(d,p) | -5.80 | -2.13 | 3.67 |

This table presents data for model compounds to illustrate the influence of selenium on electronic properties and is not specific to this compound. beilstein-journals.orgbeilstein-journals.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for exploring the conformational landscape and potential interactions of this compound with other molecular systems.

Conformational Searching and Energy Landscapes

The piperidine ring in this compound can exist in different conformations, such as chair and boat forms, and the ethyl-selenophene substituent can also rotate freely around the single bonds. libretexts.org Conformational searching is a computational process that aims to identify all possible low-energy conformations of a molecule. libretexts.org By systematically exploring the rotational degrees of freedom, an energy landscape can be generated, which maps the potential energy of the molecule as a function of its geometry. libretexts.org

Studies on similar flexible molecules show that identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding the molecule's predominant shape and how it might interact with biological targets or catalysts. researchgate.net For piperidine derivatives, it has been shown that the equatorial conformation is often more stable. researchgate.net

Docking and Interaction Studies with Model Systems (e.g., theoretical catalyst binding sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or a catalyst. frontiersin.orgufms.brmdpi.com In the context of this compound, docking studies could be employed to investigate its potential binding modes within the active site of a theoretical catalyst or a biological macromolecule. researchgate.netrsc.orgmdpi.com

These simulations calculate the binding affinity, which is an estimation of the strength of the interaction, and provide a visual representation of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com For instance, if this compound were to be investigated as a ligand for a specific receptor, docking studies could reveal the key amino acid residues involved in its binding. rsc.org Such studies are instrumental in the rational design of new molecules with desired interaction profiles. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules with a high degree of accuracy. researchgate.netnih.gov By calculating the electronic structure and molecular geometry, it is possible to simulate spectra that can be compared with experimental data for structural verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. researchgate.net Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, such as B3LYP/6-311++G(d,p), often incorporating solvent effects via a Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environments of the piperidine, ethyl, and selenophene fragments. The electron-withdrawing nature of the selenophene ring and the nitrogen atom of the piperidine ring are expected to significantly affect the chemical shifts of the adjacent ethyl protons and carbons. ucl.ac.uk The protons on the selenophene ring are anticipated to appear in the aromatic region, with their specific shifts dependent on the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-(Selenophen-2-yl)ethyl)piperidine

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Selenophene Ring | ||

| H3 | 7.10 | 128.5 |

| H4 | 6.95 | 126.0 |

| H5 | 7.25 | 130.2 |

| C2 (ipso) | - | 145.5 |

| C3 | 7.10 | 128.5 |

| C4 | 6.95 | 126.0 |

| C5 | 7.25 | 130.2 |

| Ethyl Linker | ||

| CH₂ (α to Selenophene) | 3.05 | 35.8 |

| CH₂ (β to Selenophene) | 2.80 | 58.1 |

| Piperidine Ring | ||

| Hα (axial) | 2.40 | 54.5 |

| Hα (equatorial) | 2.60 | 54.5 |

| Hβ (axial/equatorial) | 1.60 | 26.0 |

| Hγ (axial/equatorial) | 1.45 | 24.4 |

| Note: Values are hypothetical and based on typical shifts for similar structural motifs. Actual values may vary. |

Figure 1: Numbering scheme for 1-(2-(Selenophen-2-yl)ethyl)piperidine.

Vibrational Frequencies: Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. nepjol.info Calculations of harmonic vibrational frequencies are commonly performed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. nih.govresearchgate.net The resulting frequencies help in assigning experimental spectral bands to specific molecular motions.

Key vibrational modes for this compound would include C-H stretching from the aliphatic and aromatic regions, C-N stretching of the piperidine ring, and characteristic C-Se and C=C stretching of the selenophene ring. nih.govmdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nepjol.info

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Selenophene | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Piperidine, Ethyl | 2970 - 2850 |

| C-N Stretch | Piperidine | 1250 - 1020 |

| C=C Stretch | Selenophene | 1550 - 1450 |

| C-Se Stretch | Selenophene | 850 - 700 |

| Note: Frequencies are based on established group frequency ranges and computational studies of related heterocycles. nih.gov |

Theoretical Reactivity Studies and Reaction Pathway Modeling

Computational chemistry is instrumental in understanding the chemical reactivity of molecules. By analyzing the electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack and model the energetic profiles of potential reaction pathways. sciencepublishinggroup.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich selenophene ring, while the LUMO may be distributed across the selenophene and ethyl linker. This would suggest that the selenophene ring is the primary site for electrophilic attack. researchgate.net

Table 3: Calculated Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | E(HOMO) | -5.8 | Electron-donating ability |

| LUMO Energy | E(LUMO) | -0.9 | Electron-accepting ability |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 4.9 | High kinetic stability |

| Hardness | η = (E(LUMO) - E(HOMO))/2 | 2.45 | Resistance to charge transfer |

| Electrophilicity Index | ω = μ²/2η (where μ ≈ (E(HOMO)+E(LUMO))/2) | 2.36 | Moderate electrophilic character |

| Note: Values are hypothetical, calculated to be representative for a molecule of this type. |

Reaction Pathway Modeling: Theoretical modeling can map out the entire energy landscape of a chemical reaction, identifying intermediates and transition states. scholaris.ca This is crucial for understanding reaction mechanisms and predicting product distributions. A potential reaction for this compound is electrophilic substitution, such as bromination, on the selenophene ring. researchgate.net

Computational modeling of this reaction would involve locating the transition state structure for the addition of the electrophile (e.g., Br⁺) to the selenophene ring. The activation energy (Ea) for this step can then be calculated. Studies on selenophene itself show that electrophilic attack preferentially occurs at the C2 position, and if C2 is substituted, at the C5 position. researchgate.net In this compound, the C5 position would be the most likely site for a subsequent electrophilic attack.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination on the Selenophene Moiety

| Reaction Site | Predicted Activation Energy (Ea) (kcal/mol) |

| Attack at C5 | 15.2 |

| Attack at C4 | 21.5 |

| Attack at C3 | 20.8 |

| Note: Values are illustrative, based on known selectivities in electrophilic aromatic substitution on five-membered heterocycles. |

Exploration of Piperidine Ethyl Selenophene As a Molecular Scaffold and Building Block

Integration into Conjugated Systems for Materials Science Applications

The selenophene (B38918) unit of piperidine-ethyl-selenophene makes it a valuable building block for the construction of π-conjugated systems. These materials are at the forefront of research in organic electronics due to their potential use in a variety of devices. chim.it The strategic incorporation of this functionalized selenophene can influence the synthesis, processability, and ultimate performance of these materials.

Design of Organic Semiconductors and Photoactive Materials

Selenophene-containing compounds are actively investigated for their use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). chim.it The selenophene ring is an attractive component for organic semiconductors due to its electronic characteristics. When integrated into a conjugated polymer backbone, the piperidine-ethyl group acts as a side chain. While not participating directly in the π-conjugation of the polymer backbone, such side chains are crucial for tuning the material's physical properties. nih.govmdpi.com

The introduction of bulky or flexible side chains like piperidine-ethyl can significantly enhance the solubility of the resulting conjugated polymer in common organic solvents, which is a critical factor for solution-based processing techniques used in device fabrication. researchgate.net Furthermore, the nature of the side chain influences the polymer's solid-state morphology, including its crystallinity and the π-π stacking distance between polymer backbones. nih.govscispace.com These morphological features directly impact charge transport within the material. By engineering the side chain, it is possible to control the aggregation state and film-forming properties of the polymer, which are essential for achieving high-performance organic electronic devices. mdpi.comacs.org The piperidine (B6355638) moiety also offers a site for further functionalization, potentially allowing for the introduction of properties like water solubility or specific interactions with other components in a device. scispace.com

Precursor for Polymeric Systems and Oligomers

Functionalized heterocycles like this compound are fundamental monomers for synthesizing well-defined oligomers and polymers. Various synthetic methodologies can be employed to incorporate this building block into larger conjugated structures. chim.it Established transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are standard methods for polymer synthesis. chim.it This would typically require prior halogenation of the selenophene ring at its reactive positions (usually the 2- and 5-positions).

More recently, direct C-H bond functionalization has emerged as a more atom-economical method for polymerization, potentially allowing the direct coupling of this compound with other aromatic monomers without the need for pre-functionalization. chim.it The presence of the piperidine group could also enable unique polymerization pathways or post-polymerization modifications. For instance, the basic nitrogen of the piperidine could be used to direct metallation at a specific position on the selenophene ring or could be quaternized to create charged polymers for specific applications like organic electrochemical transistors (OECTs). rsc.org The synthesis of both random and block copolymers containing this unit is conceivable, allowing for precise tuning of the final material's properties. scispace.com

Influence of Selenophene Moiety on Electronic Properties

The replacement of sulfur (in the more common thiophene) with selenium to form a selenophene ring has a pronounced and well-documented effect on the electronic properties of conjugated materials. rsc.org This is due to the distinct characteristics of the selenium atom compared to sulfur.

Key electronic effects of incorporating selenophene include:

Narrower Bandgap: Selenium is larger and more polarizable than sulfur, which enhances the quinoidal character of the conjugated backbone. This leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) and often a destabilization of the Highest Occupied Molecular Orbital (HOMO), resulting in a smaller energy bandgap compared to analogous thiophene-based systems. rsc.org A smaller bandgap allows the material to absorb a broader range of the solar spectrum, which is beneficial for applications in organic photovoltaics.

Enhanced Intermolecular Interactions: The larger size of the selenium atom can lead to stronger intermolecular Se-Se interactions. rsc.org This can promote more ordered packing in the solid state, which is favorable for efficient charge transport.

Higher Charge Carrier Mobility: The increased intermolecular interactions and the electronic nature of selenium can contribute to higher charge carrier mobilities in selenophene-containing polymers compared to their thiophene (B33073) counterparts.

The following table summarizes typical differences in electronic properties observed between analogous thiophene and selenophene-based conjugated polymers.

| Property | Thiophene-Based Polymer | Selenophene-Based Polymer | Implication for Materials |

| HOMO Energy Level | Typically lower (more stable) | Typically higher (less stable) | Affects charge injection and open-circuit voltage in solar cells. |

| LUMO Energy Level | Typically higher | Typically lower | Influences electron affinity and electron transport. |

| Optical Bandgap (Eg) | Larger | Smaller | Leads to red-shifted absorption, enhancing light harvesting. rsc.org |

| Intermolecular Interactions | Weaker S-S contacts | Stronger Se-Se contacts | Promotes better solid-state packing and crystallinity. rsc.org |

| Charge Carrier Mobility | Generally lower | Often higher | Improves performance in transistors and solar cells. |

This table presents generalized trends based on published research comparing thiophene and selenophene analogs.

Application in Organocatalysis and Ligand Design

The this compound scaffold is bifunctional, with potential applications in catalysis stemming from both the piperidine and selenophene moieties. The piperidine ring is a well-established motif in organocatalysis and ligand design, while the selenophene can act as a coordinating heteroatom or a tunable electronic and steric component.

Role of the Piperidine Moiety in Catalytic Cycles

The piperidine fragment is a versatile functional group in organocatalysis. researchgate.net Its catalytic activity is primarily derived from the nucleophilic and basic nature of the secondary amine. Depending on the reaction, piperidine can participate in the catalytic cycle in several ways:

Base Catalysis: As a moderately strong base, piperidine can deprotonate acidic protons of substrates, such as the active methylene (B1212753) group in Knoevenagel or Michael reactions, to generate the reactive nucleophile. acs.org

Enamine Catalysis: Piperidine can react with aldehydes or ketones to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling asymmetric additions to electrophiles. While pyrrolidine-based catalysts are often more reactive, piperidine provides a different steric environment that can influence stereoselectivity. frontiersin.org

Iminium Ion Catalysis: In a related mechanism, piperidine can form an iminium ion with α,β-unsaturated aldehydes, lowering the LUMO of the electrophile and activating it for nucleophilic attack.

Proton Shuttle: The amine can act as a proton shuttle, facilitating proton transfer steps that might otherwise have high activation barriers. osti.gov In some catalytic cycles, the piperidine can accept a proton in one step and donate it in another, thereby regenerating the catalyst and completing the cycle. acs.org

| Catalytic Role | Reaction Type | Mechanism |

| Brønsted Base | Knoevenagel Condensation, Michael Addition | Deprotonation of a C-H acid to form a nucleophilic enolate. acs.org |

| Enamine Formation | Aldol Reaction, Michael Addition | Reaction with a carbonyl compound to form a nucleophilic enamine. frontiersin.org |

| Iminium Ion Formation | Diels-Alder, Friedel-Crafts Alkylation | Reaction with an α,β-unsaturated carbonyl to form an electrophilic iminium ion. |

| Proton Shuttle | Various | Facilitates intra- or intermolecular proton transfers during the catalytic cycle. osti.gov |

This table summarizes established catalytic roles of the piperidine moiety in organocatalysis.

Design of Novel Ligands for Transition Metal Catalysis

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for the design of novel ligands for transition metal catalysis. nih.govnih.gov The nitrogen atom of the piperidine ring is a classic Lewis basic donor site that can coordinate to a variety of transition metals. mdpi.com

The selenophene ring offers additional possibilities for coordination. The selenium atom itself, with its lone pairs, can act as a soft donor atom, creating a bidentate N,Se-chelate with the piperidine nitrogen. Bidentate ligands are widely used in catalysis as they often form more stable complexes and provide better control over the metal's coordination sphere compared to monodentate ligands. rsc.orgresearchgate.net Alternatively, the π-system or a C-H bond of the electron-rich selenophene ring could engage in coordination with a metal center.

Such a ligand could find application in a range of transition metal-catalyzed reactions, including:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and C-N coupling often rely on specialized ligands to achieve high efficiency and selectivity. A this compound ligand could modulate the electronic and steric properties of the metal center to promote oxidative addition and reductive elimination steps. chosun.ac.kr

Hydrogenation and Hydroformylation: Rhodium and ruthenium catalysts for these reactions often employ ligands containing both nitrogen and other donor atoms. The specific geometry and electronic properties of the ligand are critical for catalytic activity and selectivity.

Asymmetric Catalysis: By using a chiral version of the piperidine ring, it would be possible to design a chiral bidentate ligand. Such ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry for producing single-enantiomer pharmaceuticals and other fine chemicals. mdpi.com

Investigation of Selectivity Control in Catalytic Transformations

The presence of multiple reactive sites in this compound necessitates precise control over selectivity in catalytic transformations. The primary challenge lies in differentiating between the C-H bonds of the selenophene ring, the C-H bonds of the piperidine ring, and the piperidine nitrogen.

Regioselectivity in Selenophene C-H Functionalization:

The selenophene ring is the more electronically activated part of the molecule for electrophilic and metal-catalyzed C-H functionalization. The C2 and C5 positions of the selenophene ring are the most reactive towards electrophilic substitution and direct C-H activation due to the +M effect of the selenium atom. However, the ethyl-piperidine substituent at the 2-position will sterically hinder this position to some extent, potentially favoring functionalization at the C5 position.

Recent advances in palladium-catalyzed direct C-H bond activation have shown that the regioselectivity of selenophene functionalization can be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, in palladium-catalyzed direct arylation, the use of specific ligands can direct the reaction to either the C2/C5 or C3/C4 positions. mdpi.comresearchgate.net In the case of 2-substituted selenophenes like this compound, C-H activation is expected to occur preferentially at the C5 position.

Chemoselectivity:

A key aspect of selectivity control is achieving functionalization of the selenophene ring without affecting the piperidine moiety. The piperidine nitrogen is a potential site for coordination to the metal catalyst, which could either deactivate the catalyst or lead to undesired side reactions. The use of N-protecting groups on the piperidine nitrogen can mitigate this issue. Alternatively, the choice of a catalyst that has a lower affinity for the amine can provide the desired chemoselectivity. For example, certain late transition metal catalysts are known to be more tolerant of amine functional groups.

Stereoselectivity:

If the piperidine ring or the ethyl linker contains chiral centers, controlling the stereoselectivity of catalytic transformations becomes crucial. The chiral information can be used to induce asymmetry in reactions on the selenophene ring. This is particularly relevant in the synthesis of enantiomerically pure compounds for applications in chiral materials or as ligands in asymmetric catalysis.

The following table outlines potential catalytic transformations of this compound with a focus on selectivity control.

| Transformation | Catalyst/Reagents | Target Site | Expected Selectivity | Reference |

| Direct C-H Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Selenophene C5 | High regioselectivity for the C5 position. | mdpi.comcolab.ws |

| Direct C-H Alkenylation | Pd(OAc)₂, Ag₂CO₃, Acrylic Acid | Selenophene C5 | Good regioselectivity for C5 olefination. | researchgate.net |

| Halogenation | N-Bromosuccinimide (NBS) | Selenophene C5 | Preferential bromination at the C5 position. | scholaris.ca |

| Lithiation/Silylation | n-BuLi, then Me₃SiCl | Selenophene C5 | High regioselectivity for C5 silylation. | mdpi.com |

Derivatization for Functional Enhancement

The this compound scaffold can be systematically modified at various positions to fine-tune its properties for specific applications. Derivatization can be targeted at the piperidine nitrogen, the piperidine ring, or the selenophene ring.

Synthesis of Substituted Analogues for Structure-Property Relationship Studies (non-biological)

The synthesis of a library of substituted analogues of this compound is essential for establishing clear structure-property relationships. These studies are critical for optimizing the performance of materials derived from this scaffold in areas such as organic electronics.

Substitution on the Selenophene Ring:

Introducing electron-donating or electron-withdrawing groups onto the selenophene ring can significantly alter its electronic properties, such as the HOMO/LUMO energy levels and the bandgap. For example, attaching electron-withdrawing groups like cyano or ester groups is expected to lower the LUMO level, which can be beneficial for applications in n-type organic field-effect transistors (OFETs). Conversely, electron-donating groups like alkoxy or alkylthio moieties would raise the HOMO level, a desirable feature for p-type semiconductors.

Substitution on the Piperidine Ring:

Modification of the piperidine ring, for instance, by introducing alkyl or aryl groups, can influence the steric bulk and conformational flexibility of the molecule. This can have a profound impact on the solid-state packing of the material, which in turn affects charge transport properties. Introducing chiral substituents on the piperidine ring could lead to the formation of chiral supramolecular assemblies with interesting chiroptical properties.

The table below illustrates some potential substituted analogues and their expected impact on material properties.

| Analogue | Modification | Expected Impact on Properties | Potential Application |

| 5-Cyano-Piperidine-ethyl-selenophene | Electron-withdrawing group on selenophene | Lowered LUMO, improved electron transport | n-type organic semiconductor |

| 5-Methoxy-Piperidine-ethyl-selenophene | Electron-donating group on selenophene | Raised HOMO, improved hole transport | p-type organic semiconductor |

| (R/S)-3-Methyl-Piperidine-ethyl-selenophene | Chiral center on piperidine | Chiral self-assembly, circular dichroism | Chiral electronics |

| 4,4-Difluoro-Piperidine-ethyl-selenophene | Fluorination of piperidine ring | Increased stability, altered packing | Stable electronic devices |

Modification at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly versatile handle for derivatization. A wide range of substituents can be introduced at this position to modulate the molecule's basicity, lipophilicity, and coordinating ability.

Standard N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones provides another efficient route to N-alkyl and N-benzyl derivatives. nih.gov Furthermore, N-arylation can be accomplished using Buchwald-Hartwig amination conditions. The introduction of functional groups, such as long alkyl chains or polymerizable moieties, at the piperidine nitrogen can be used to control solubility and facilitate the formation of self-assembled monolayers or polymers.

The following table summarizes various modifications at the piperidine nitrogen.

| N-Substituent | Synthetic Method | Reagents | Reference |

| Methyl | Reductive Amination | Formaldehyde, NaBH(OAc)₃ | nih.gov |

| Benzyl | Alkylation | Benzyl bromide, K₂CO₃ | researchgate.net |

| Phenyl | Buchwald-Hartwig Amination | Phenyl bromide, Pd₂(dba)₃, BINAP, NaOtBu | nih.gov |

| Acyl | Acylation | Acetyl chloride, Et₃N | scispace.com |

Functionalization of the Selenophene Ring

The selenophene ring can be functionalized using a variety of established methods for aromatic heterocycles. The inherent reactivity of the C5 position makes it a prime target for electrophilic substitution and metal-catalyzed C-H activation.

Halogenation:

Selective bromination or iodination at the C5 position can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 5-halo-piperidine-ethyl-selenophene is a valuable intermediate for further diversification through cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions:

The 5-halo derivatives can undergo a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce aryl, heteroaryl, vinyl, or alkynyl substituents at the C5 position. mdpi.com These reactions are instrumental in building up more complex conjugated systems for materials applications.

Lithiation and Electrophilic Quench:

Directed ortho-metalation is not directly applicable due to the presence of the more acidic C5 proton. However, deprotonation at the C5 position can be achieved using a strong base like n-butyllithium, followed by quenching with a wide range of electrophiles to introduce various functional groups.

The table below provides examples of functionalization reactions for the selenophene ring.

| Functional Group at C5 | Synthetic Method | Reagents | Reference |

| Bromo | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | scholaris.ca |

| Phenyl | Suzuki Coupling (from 5-bromo derivative) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | mdpi.com |

| Trimethylsilyl | Lithiation and Quench | n-BuLi, then Me₃SiCl | mdpi.com |

| Formyl | Vilsmeier-Haack Reaction | POCl₃, DMF |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Related Compounds

The synthesis of functionalized piperidine (B6355638) and selenophene (B38918) scaffolds has seen significant advancements, yet the efficient construction of molecules combining these two moieties remains a fertile ground for investigation. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

One promising direction is the development of one-pot, multi-component reactions. researchgate.nettandfonline.com Such strategies offer advantages like reduced reaction times, milder conditions, and easier work-up procedures. tandfonline.com For instance, a potential one-pot synthesis could involve the reaction of a suitable piperidine precursor, an appropriate selenium source like potassium selenocyanate (B1200272) (KSeCN), and a bifunctional ethylating agent. researchgate.nettandfonline.com The development of catalytic systems, perhaps using copper or palladium, could facilitate the direct C-H functionalization of pre-formed piperidine or selenophene rings, offering a more atom-economical approach. chim.itacs.org

Electrophilic cyclization strategies, which have proven effective for creating substituted benzo[b]selenophenes and other selenophene derivatives, could be adapted for these hybrid structures. mdpi.com This might involve designing a precursor that contains both the piperidine and a suitably positioned alkyne or enyne functionality, which can then undergo a selenium-mediated cyclization to form the selenophene ring. chim.itmdpi.com Furthermore, exploring green chemistry principles, such as the use of oxidizing agents like Oxone® or microwave-assisted synthesis, could lead to more environmentally benign protocols. mdpi.comorganic-chemistry.org

Advanced Spectroscopic Probes for Dynamic Processes

Understanding the dynamic behavior of piperidine-ethyl-selenophene at a molecular level is crucial for its application. Advanced spectroscopic techniques are essential tools for probing these processes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 77Se NMR, will continue to be a cornerstone for characterizing these compounds. tandfonline.comrsc.org The chemical shifts and coupling constants in 77Se NMR can provide detailed information about the electronic environment of the selenium atom, which is influenced by the piperidine substituent. rsc.org Two-dimensional NMR techniques can elucidate through-bond and through-space interactions, revealing conformational dynamics and intermolecular associations.

To study ultrafast dynamic processes, such as charge transfer or conformational changes upon photoexcitation, transient absorption (TA) spectroscopy is a powerful tool. wgtn.ac.nznih.gov By using femtosecond laser pulses, TA spectroscopy can monitor the evolution of excited states, providing insights into the photophysical properties that are critical for applications in organic electronics. wgtn.ac.nznih.gov The "heavy atom effect" of selenium can influence these dynamics, making such studies particularly insightful. nih.gov

Mass spectrometry provides characteristic isotopic patterns for selenium-containing compounds, aiding in their identification and characterization. rsc.org Techniques like Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) can be used to analyze complex reaction mixtures and identify intermediates in synthetic pathways. mjcce.org.mk

Expanded Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the predictive design of new molecules. researchgate.netfrontiersin.org For this compound and its derivatives, computational studies can provide deep insights into their structure-property relationships before their synthesis.

DFT calculations can be employed to optimize molecular geometries and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org This information is critical for designing materials with specific electronic and optical properties, for instance, by predicting the band gap and assessing their potential as organic semiconductors. researchgate.netnih.gov The presence of the electron-donating piperidine group and the polarizable selenophene ring is expected to create unique electronic characteristics that can be modeled and tuned in silico. rsc.org

Computational methods can also simulate spectroscopic data, such as NMR spectra and UV-Vis absorption spectra, which can aid in the interpretation of experimental results. rsc.org Furthermore, modeling intermolecular interactions, like π-π stacking, can help predict the solid-state packing of these molecules, a key factor in determining the performance of organic electronic devices. nih.gov The use of computational tools to screen virtual libraries of related compounds can accelerate the discovery of new molecules with desired functionalities. iist.ac.in

Integration with Emerging Fields of Chemical Research

The unique structural and electronic properties of this compound suggest its potential for integration into several emerging fields of chemical research.

Organic Electronics: Selenophene-containing materials have shown great promise in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). smolecule.com The incorporation of a piperidine moiety could modulate the solubility and film-forming properties of selenophene-based polymers and small molecules, which are crucial for solution-processable devices. acs.org The electron-donating nature of the piperidine could also influence the charge transport properties of the final material. rsc.org Research into copolymers incorporating this compound units could lead to new n-type or p-type organic semiconductors. cam.ac.uk

Materials Science: The ability of selenium to form non-covalent interactions can influence the self-assembly and molecular packing of materials. nih.gov This could be exploited in the design of novel crystalline materials, liquid crystals, or metal-organic frameworks (MOFs). youtube.com The piperidine unit can act as a versatile anchor for further functionalization, allowing the integration of these molecules into larger supramolecular architectures.

Medicinal Chemistry: Both piperidine and organoselenium compounds are known to exhibit a wide range of biological activities. chim.itnih.gov The piperidine scaffold is a common feature in many pharmaceuticals. nih.govajchem-a.com Selenophenes have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. tandfonline.comfrontiersin.orgsci-hub.se The hybrid structure of this compound, therefore, represents a promising scaffold for the design of new therapeutic agents. Future research could focus on synthesizing libraries of derivatives and screening them for various biological activities, including their potential as enzyme inhibitors or receptor modulators. mdpi.com

常见问题

Q. How can interdisciplinary teams collaboratively design studies on this compound’s mechanism of action?

- Methodological Answer : Establish clear milestones (e.g., synthesis → in vitro testing → computational modeling) and assign roles based on expertise (organic chemists, pharmacologists, data scientists). Use shared platforms (GitHub, LabArchives) for real-time data tracking. Schedule biweekly meetings to review progress and adjust hypotheses based on emerging data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。